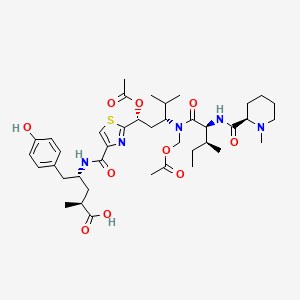
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, and the hydroxyl group at position 3 is replaced by an azido group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
One common method involves the use of acetic anhydride and pyridine for acetylation, followed by the substitution of the hydroxyl group at position 3 with an azido group using sodium azide and a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, sodium azide, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is employed in the study of glycoproteins and glycolipids, particularly in labeling and tracking experiments.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be reduced to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycoproteins and other glycoconjugates. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparación Con Compuestos Similares
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose can be compared with similar compounds such as:
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose: Another azido sugar with different acetylation pattern.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Similar to the compound of interest but with different stereochemistry at the anomeric carbon.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
Propiedades
Fórmula molecular |
C14H19N3O9 |
|---|---|
Peso molecular |
373.32 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,5,6-triacetyloxy-4-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Clave InChI |
LJICGUPPWNZTFT-DYPLGBCKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


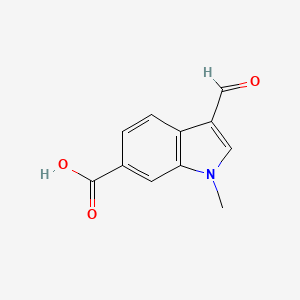

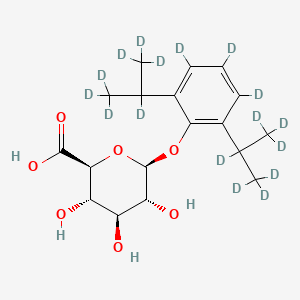


![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

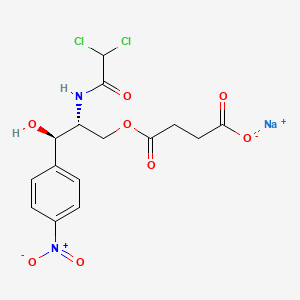

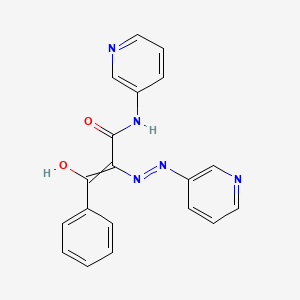

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
